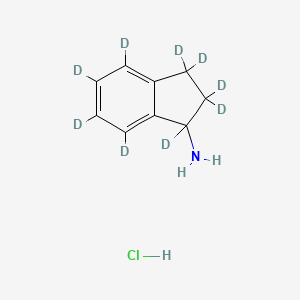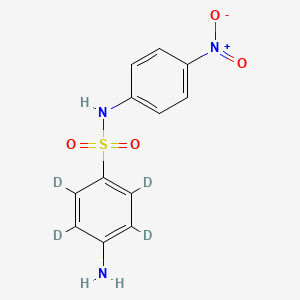
N1-(4-Nitrophenyl)sulfanilamide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-Nitrophenyl)sulfanilamide-d4: is a deuterium-labeled compound, specifically a deuterated form of N1-(4-Nitrophenyl)sulfanilamide. This compound is used primarily in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms in the molecular structure. This labeling allows for more precise tracking and analysis in various experimental settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Nitrophenyl)sulfanilamide-d4 typically involves the introduction of deuterium into the parent compound, N1-(4-Nitrophenyl)sulfanilamide. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts that facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and consistent incorporation of deuterium. Quality control measures are critical to ensure the purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N1-(4-Nitrophenyl)sulfanilamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N1-(4-Nitrophenyl)sulfanilamide-d4 is used as a tracer in reaction mechanisms to study the pathways and intermediates involved. Its deuterium labeling allows for precise tracking using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is used to study enzyme kinetics and metabolic pathways. The deuterium atoms provide a distinct signal that can be detected and quantified, allowing researchers to track the compound’s behavior in biological systems .
Medicine: In medicine, this compound is used in drug development and pharmacokinetic studies. Its unique properties allow for detailed analysis of drug absorption, distribution, metabolism, and excretion .
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and labeling make it a valuable tool for quality control and process optimization .
Wirkmechanismus
The mechanism of action of N1-(4-Nitrophenyl)sulfanilamide-d4 involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
N1-(4-Nitrophenyl)sulfanilamide: The non-deuterated form of the compound.
Sulfanilamide: A parent compound with similar antibacterial properties.
N4-Acetyl-N1-(4-Nitrophenyl)sulfanilamide: A derivative with an acetyl group
Uniqueness: N1-(4-Nitrophenyl)sulfanilamide-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis, making it a valuable tool in various scientific fields .
Eigenschaften
Molekularformel |
C12H11N3O4S |
|---|---|
Molekulargewicht |
297.33 g/mol |
IUPAC-Name |
4-amino-2,3,5,6-tetradeuterio-N-(4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O4S/c13-9-1-7-12(8-2-9)20(18,19)14-10-3-5-11(6-4-10)15(16)17/h1-8,14H,13H2/i1D,2D,7D,8D |
InChI-Schlüssel |
ACJNABKXDUDYAM-LZKVNSRZSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[2H] |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
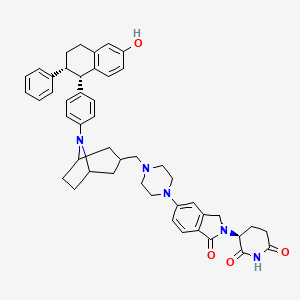
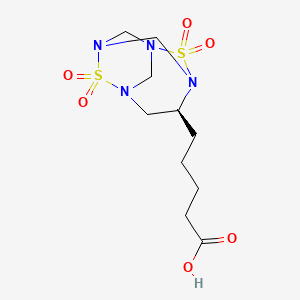
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)
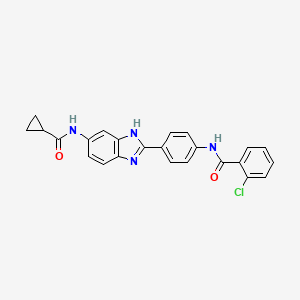
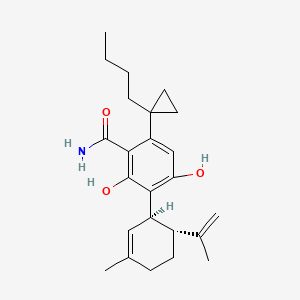
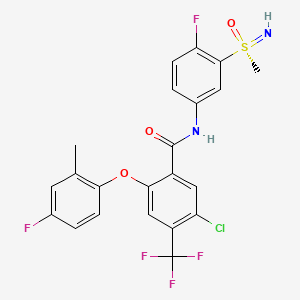
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)
